Hydroxylammoniumsulfat

Übersicht

Beschreibung

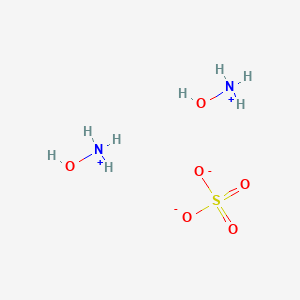

Hydroxylammonium sulfate, with the chemical formula (NH₃OH)₂SO₄, is the sulfuric acid salt of hydroxylamine. It is a white crystalline compound that is slightly hygroscopic and highly soluble in water. This compound is primarily used as a stable and easily handled form of hydroxylamine, which is explosive when pure .

Wissenschaftliche Forschungsanwendungen

Hydroxylammonium sulfate has a wide range of applications in scientific research:

Wirkmechanismus

Hydroxylammonium sulfate, also known as Oxammonium sulfate, is a sulfuric acid salt of hydroxylamine . It is primarily used as an easily handled form of hydroxylamine, which is explosive when pure .

Target of Action

Hydroxylammonium sulfate primarily targets aldehydes, ketones, carboxylic acids and their derivatives, isocyanates, and nitriles . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

Hydroxylammonium sulfate interacts with its targets to facilitate several transformations:

- It converts aldehydes and ketones to oximes .

- It transforms carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids .

- It changes isocyanates to N-hydroxyureas .

- It converts nitriles to amidoximes .

Pharmacokinetics

Its solubility in water (587 g/100 ml at 20 °C) suggests that it may have good bioavailability .

Result of Action

The primary result of Hydroxylammonium sulfate’s action is the transformation of target compounds into new forms, such as oximes, hydroxamic acids, N-hydroxyureas, and amidoximes . These transformations can have various molecular and cellular effects, depending on the specific context.

Action Environment

The action of Hydroxylammonium sulfate can be influenced by environmental factors. For instance, it begins to decompose at high temperatures (120 °C), with the reaction becoming exothermic above 138 °C . Metals, especially copper and its alloys and salts, can catalyze the decomposition of Hydroxylammonium sulfate . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature and presence of certain metals in the environment.

Biochemische Analyse

Biochemical Properties

Hydroxylammonium sulfate plays a significant role in biochemical reactions. It is used in organic synthesis to convert aldehydes and ketones to oximes, carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids, isocyanates to N-hydroxyureas, and nitriles to amidoximes

Cellular Effects

It is known to be a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . This suggests that it may have a protective effect against oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of Hydroxylammonium sulfate involves its role in organic synthesis. It acts as a reducing agent, facilitating the conversion of various compounds into their reduced forms

Temporal Effects in Laboratory Settings

Hydroxylammonium sulfate is known to decompose at temperatures above 120 °C to sulfur trioxide, nitrous oxide, water, and ammonia . This suggests that it may have different effects over time in laboratory settings, particularly under conditions of high temperature.

Metabolic Pathways

Hydroxylammonium sulfate is involved in the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite . This initially gives hydroxylamine disulfonate, which is hydrolyzed to Hydroxylammonium sulfate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxylammonium sulfate can be synthesized through the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite. This process initially produces hydroxylamine disulfonate, which is then hydrolyzed to form hydroxylammonium sulfate . The reaction can be represented as follows: [ \text{NO}_2^- + \text{HSO}_3^- \rightarrow \text{NH}_2\text{OH}(\text{SO}_3)_2 \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4 ]

Another method involves the acid-base reaction of hydroxylamine with sulfuric acid: [ 2 \text{NH}_2\text{OH}(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4(\text{aq}) ]

Industrial Production Methods

Industrial production of hydroxylammonium sulfate typically follows the Raschig process due to its efficiency and scalability. This method ensures a consistent and high-yield production of the compound .

Analyse Chemischer Reaktionen

Hydroxylammonium sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrous oxide, sulfur trioxide, water, and ammonia at elevated temperatures. [ 2 (\text{NH}_3\text{OH})_2\text{SO}_4 \rightarrow 2 \text{SO}_3 + \text{N}_2\text{O} + 2 \text{NH}_3 + 5 \text{H}_2\text{O} ]

Reduction: It can reduce aldehydes and ketones to form oximes.

Substitution: It reacts with carboxylic acids and their derivatives to form hydroxamic acids.

Common reagents used in these reactions include sulfuric acid, bisulfite, and various organic compounds. The major products formed include oximes, hydroxamic acids, and other nitrogen-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Hydroxylammonium sulfate is unique due to its stability and ease of handling compared to pure hydroxylamine, which is explosive. Similar compounds include:

Hydroxylammonium nitrate: Used in similar applications but with different reactivity and stability profiles.

Hydroxylammonium chloride: Another salt of hydroxylamine with distinct solubility and reactivity characteristics.

Ammonium sulfate: Used in different industrial applications but lacks the hydroxylamine functionality.

Hydroxylammonium sulfate stands out due to its versatility in organic synthesis and its role as a radical scavenger in polymerization reactions .

Biologische Aktivität

Hydroxylammonium sulfate (HAS), a white crystalline compound with the formula (NH₂OH)₂·H₂SO₄, is recognized for its significant biological activity, particularly in relation to its toxicological effects and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of hydroxylammonium sulfate, supported by relevant data tables, case studies, and research findings.

Hydroxylammonium sulfate is a strong acid and a powerful reducing agent. It decomposes at temperatures above 120 °C and exhibits high solubility in water (587,000 mg/L at 20 °C) . The compound plays a crucial role in various biochemical processes, particularly as an intermediate in the metabolism of nitrogenous compounds.

| Property | Value |

|---|---|

| Molecular Formula | (NH₂OH)₂·H₂SO₄ |

| Relative Density | 1.883 at 20°C |

| Decomposition Temperature | >120 °C |

| Water Solubility | 587,000 mg/L at 20 °C |

| Log Kow | -3.6 (at pH 3.2) |

Toxicological Profile

The biological activity of hydroxylammonium sulfate is closely linked to its toxicological effects. Studies have shown that it can induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which impairs oxygen transport. This was notably observed in pediatric cases where ingestion led to acute oxygen desaturation .

Case Study: Pediatric Methemoglobinemia

In a reported case, two children developed methemoglobinemia after consuming water contaminated with hydroxylammonium sulfate. Despite treatment with methylene blue, their condition required exchange transfusion for recovery . This highlights the compound's potential for severe toxicity even in small amounts.

Absorption and Metabolism

Research indicates that absorption via oral and inhalation routes is high for hydroxylammonium sulfate, while dermal absorption is considered low . In vivo studies on rats demonstrated that repeated exposure resulted in hematological changes including reduced erythrocyte counts and increased spleen weights due to extramedullary hematopoiesis .

Table 2: Toxicity Data from Animal Studies

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral (Rats) | 545-652 | Methemoglobinemia, hematological changes |

| Dermal (Rats) | >500 | Mild irritation observed |

| Inhalation | Not specified | No significant toxic effects reported |

Genotoxicity and Carcinogenic Potential

Hydroxylammonium sulfate has been evaluated for genotoxicity with predominantly negative results across various assays. It was found to be non-genotoxic in bacterial tests but showed weak positive results in mouse lymphoma assays . The carcinogenic potential appears to be mediated through non-genotoxic mechanisms related to erythrotoxicity rather than direct DNA damage.

Clinical Implications and Safety Considerations

Given its biological activity, hydroxylammonium sulfate poses significant safety concerns. Occupational exposure limits are crucial due to its potential effects on human health, including respiratory irritation and systemic toxicity from repeated exposure . The compound's use must be carefully regulated to prevent accidental ingestion or inhalation.

Eigenschaften

IUPAC Name |

hydroxyazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYYSIDKAKXZEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2OH)2.H2SO4, H8N2O6S | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025424 | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE CRYSTALS OR POWDER. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 58.7 | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.88 g/cm³ | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10039-54-0 | |

| Record name | Hydroxylamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYLAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(HYDROXYLAMINE) SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.